molecular formula C18H20ClNO B11938857 3-(6H-Benzo[c][2]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride

3-(6H-Benzo[c][2]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride

Cat. No.: B11938857
M. Wt: 304.8 g/mol
InChI Key: GNPPEZGJRSOKRE-XUNJSTFTSA-N
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Description

N-Desmethyldoxepin-D3 hydrochloride solution, cis/trans, 100 micrograms per milliliter in methanol (as free base), ampule of 1 milliliter, certified reference material, is a compound used primarily as an internal standard in various analytical applications. It is a deuterated form of N-Desmethyldoxepin, which is the primary metabolite of doxepin, a tricyclic antidepressant. This compound is particularly useful in gas chromatography and liquid chromatography applications, especially in forensic analysis, clinical toxicology testing, and urine drug testing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyldoxepin-D3 hydrochloride involves the deuteration of N-Desmethyldoxepin. The process typically includes the following steps:

    Deuteration: The introduction of deuterium atoms into the N-Desmethyldoxepin molecule. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.

    Hydrochloride Formation: The deuterated N-Desmethyldoxepin is then reacted with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility in methanol.

Industrial Production Methods

Industrial production of N-Desmethyldoxepin-D3 hydrochloride solution involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process is optimized for high yield and minimal impurities, adhering to regulatory standards for certified reference materials .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyldoxepin-D3 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it back to its parent compound, N-Desmethyldoxepin.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterium atoms may be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-Desmethyldoxepin-D3 N-oxide.

    Reduction: N-Desmethyldoxepin.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Desmethyldoxepin-D3 hydrochloride solution is widely used in scientific research due to its stability and reliability as an internal standard. Its applications include:

Mechanism of Action

The mechanism of action of N-Desmethyldoxepin-D3 hydrochloride is primarily related to its role as an internal standard. It does not exert pharmacological effects but serves as a reference point in analytical methods. The deuterium atoms in the compound provide a distinct mass difference, allowing for accurate quantification using mass spectrometry techniques. This helps in the precise measurement of doxepin and its metabolites in various biological and environmental samples .

Comparison with Similar Compounds

Similar Compounds

    N-Desmethyldoxepin: The non-deuterated form, used similarly in analytical applications.

    Doxepin-D3 hydrochloride: Another deuterated form of doxepin, used as an internal standard.

    Desipramine hydrochloride: A tricyclic antidepressant used in similar analytical applications.

Uniqueness

N-Desmethyldoxepin-D3 hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties. This makes it an ideal internal standard for precise and accurate quantification in complex matrices .

Properties

Molecular Formula

C18H20ClNO

Molecular Weight

304.8 g/mol

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10-;/i1D3;

InChI Key

GNPPEZGJRSOKRE-XUNJSTFTSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl

Canonical SMILES

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl

Origin of Product

United States

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